Oxcarbazepine N-Sulfate

Vue d'ensemble

Description

Oxcarbazepine N-Sulfate is a derivative of oxcarbazepine, which is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder. This compound is formed by the sulfation of oxcarbazepine, resulting in a compound with potentially different pharmacokinetic and pharmacodynamic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Oxcarbazepine N-Sulfate typically involves the sulfation of oxcarbazepine. This can be achieved by reacting oxcarbazepine with a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxcarbazepine N-Sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Regeneration of oxcarbazepine.

Substitution: Formation of various substituted oxcarbazepine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Oxcarbazepine N-Sulfate is known for its ability to modulate voltage-gated sodium channels, which plays a crucial role in stabilizing hyperexcited neuronal membranes and inhibiting repetitive neuronal firing. The compound is a prodrug that converts to its active metabolite, monohydroxycarbazepine (MHD), which is responsible for its antiseizure effects. The pharmacokinetics of this compound indicate that it has a half-life ranging from 1 to 3.7 hours, while MHD has a longer half-life of 8 to 10 hours, allowing for sustained therapeutic effects .

Therapeutic Uses

1. Epilepsy Management

- Indications : this compound is indicated for use as monotherapy or adjunctive therapy in adults and children with partial-onset seizures. It has been shown to be effective in reducing seizure frequency in patients who are resistant to other treatments .

- Dosage : Typical dosages can vary based on patient age and weight, with initial doses often starting at 600 mg/day and adjusted based on clinical response and tolerability .

2. Off-Label Uses

- Bipolar Disorder : While not FDA-approved for this indication, some studies suggest potential benefits in managing mood stabilization .

- Trigeminal Neuralgia : this compound has been utilized off-label for treating pain associated with trigeminal neuralgia, although evidence supporting its effectiveness in neuropathic pain remains limited .

Case Studies and Clinical Evidence

Several studies and case reports highlight the efficacy and safety of this compound:

- Pediatric Studies : A study involving children with Sydenham chorea demonstrated significant symptom improvement following treatment with oxcarbazepine, with no notable side effects reported .

- Acquired Brain Injury : A retrospective analysis indicated that pediatric patients with severe acquired brain injuries showed improvement when treated with oxcarbazepine, particularly those with frontal-lobe damage .

- Drug-Resistant Epilepsy : A meta-analysis concluded that oxcarbazepine could effectively reduce seizure frequency in patients with drug-resistant epilepsy when used as an adjunct therapy .

Safety Profile

While generally well-tolerated, this compound can cause side effects such as dizziness, drowsiness, and hyponatremia. Serious adverse reactions like Stevens-Johnson syndrome have also been reported, necessitating careful monitoring during treatment .

Mécanisme D'action

The mechanism of action of Oxcarbazepine N-Sulfate involves the modulation of voltage-gated sodium channels in the brain. By blocking these channels, the compound stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses. This action helps to prevent the spread of seizures and stabilize mood in patients with bipolar disorder.

Comparaison Avec Des Composés Similaires

Oxcarbazepine N-Sulfate can be compared with other similar compounds such as:

Oxcarbazepine: The parent compound, which is widely used as an anticonvulsant and mood stabilizer.

Carbamazepine: A structurally related compound with similar therapeutic uses but different metabolic pathways.

Eslicarbazepine Acetate: A prodrug that is metabolized to the active compound eslicarbazepine, which has a similar mechanism of action.

Uniqueness

This compound is unique due to its sulfated structure, which may confer different pharmacokinetic properties compared to its parent compound. This structural modification can potentially lead to variations in absorption, distribution, metabolism, and excretion, thereby influencing its therapeutic efficacy and safety profile.

Activité Biologique

Oxcarbazepine N-sulfate is a known metabolite of oxcarbazepine (OXC), an anticonvulsant medication primarily used for the treatment of epilepsy. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy and safety profile. This article synthesizes findings from various studies, highlighting the compound's pharmacodynamics, effects on endocrine functions, and potential clinical implications.

Oxcarbazepine exerts its pharmacological effects primarily through its active metabolite, 10-monohydroxy metabolite (MHD). The mechanism involves:

- Voltage-Gated Sodium Channel Blockade : OXC and MHD inhibit voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes and preventing the propagation of action potentials associated with seizures .

- Modulation of Neurotransmitter Release : Although initially thought to inhibit glutamatergic activity, this effect has not been consistently replicated in vivo .

2. Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : OXC is completely absorbed after oral administration, with peak plasma concentrations typically reached within 4.5 hours .

- Metabolism : OXC is rapidly converted to MHD, which is responsible for most of its antiepileptic activity. About 10% of the administered dose remains as either the parent drug or its glucuronide conjugates .

- Excretion : The metabolites are predominantly excreted via the kidneys, with approximately 40% of MHD bound to serum proteins .

3. Effects on Endocrine Function

Research indicates that oxcarbazepine can influence reproductive endocrine function, particularly in women:

- A study comparing OXC and carbamazepine (CBZ) found that women on OXC had higher levels of dehydroepiandrosterone sulfate (DHEAS) and androstendione compared to those on CBZ, suggesting a potential risk for hyperandrogenism and polycystic ovary syndrome (PCOS) .

- The study also noted lower serum testosterone levels in patients treated with both drugs compared to controls, but only OXC was linked to a higher prevalence of PCOS .

4. Clinical Case Studies

Several case studies have highlighted the clinical implications of this compound:

- Case Study 1 : An adolescent boy with Addison's disease required high doses of hydrocortisone while on OXC for epilepsy. This case prompted investigations into OXC's effects on cortisol metabolism via CYP3A4 induction, leading to accelerated cortisol elimination .

- Case Study 2 : A cohort study involving women with epilepsy showed that those treated with OXC exhibited significant hormonal alterations that could impact fertility and menstrual function. This finding underscores the need for careful monitoring in female patients .

5. Summary of Biological Activity

The biological activity of this compound can be summarized in the following table:

| Parameter | Observation |

|---|---|

| Mechanism | Voltage-gated sodium channel blockade; modulation of neurotransmitter release |

| Pharmacokinetics | Complete absorption; rapid metabolism to MHD; renal excretion |

| Endocrine Effects | Increased DHEAS and androstendione; potential for hyperandrogenism and PCOS |

| Clinical Implications | Caution advised in patients with adrenal insufficiency; monitoring required in women |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Oxcarbazepine N-Sulfate in experimental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the gold standard for quantification, as outlined in pharmacopeial monographs . Infrared (IR) spectroscopy is used for structural confirmation by comparing sample spectra to reference standards (e.g., USP Oxcarbazepine RS) . For reproducibility, ensure chromatographic parameters (e.g., mobile phase composition, column type) align with published protocols, and validate methods using spike-and-recovery experiments .

Q. How should researchers validate the purity of synthesized this compound?

- Methodological Answer : Purity validation requires a combination of techniques:

- Assay : Use HPLC to quantify the main peak, ensuring it constitutes 98–102% of the sample .

- Impurity Profiling : Employ liquid chromatography-mass spectrometry (LC-MS) to detect sulfation byproducts or residual precursors.

- Water Content : Perform Karl Fischer titration to meet anhydrous basis requirements .

- Cross-validate results against USP/Ph.Eur. monographs for compliance .

Q. What are the critical parameters for designing in vitro metabolic stability studies of this compound?

- Methodological Answer :

- Enzyme Source : Use human liver microsomes or recombinant sulfotransferases to assess phase II metabolism.

- Incubation Conditions : Maintain physiological pH (7.4), temperature (37°C), and co-factor availability (e.g., 3'-phosphoadenosine-5'-phosphosulfate for sulfation).

- Sampling Intervals : Collect timepoints (0, 15, 30, 60 mins) to calculate half-life (t1/2) and intrinsic clearance .

- Include positive controls (e.g., known sulfotransferase substrates) to validate assay robustness.

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo metabolite profiles of this compound be resolved?

- Methodological Answer : Contradictions often arise from differences in enzyme expression or compartmentalization. Strategies include:

- Cross-System Validation : Compare results across hepatocytes, microsomes, and whole-organism models (e.g., rodents).

- Pharmacokinetic Modeling : Develop compartmental models to account for enterohepatic recirculation or tissue-specific metabolism .

- Omics Integration : Use proteomics to quantify sulfotransferase isoforms in test systems and adjust in vitro-in vivo extrapolation (IVIVE) factors .

Q. What experimental designs are optimal for assessing the pH-dependent solubility of this compound in biorelevant media?

- Methodological Answer :

- Media Selection : Simulate gastric (pH 1.2), intestinal (pH 6.5), and colonic (pH 7.4) fluids using FaSSIF/FeSSIF buffers.

- Shake-Flask Method : Agitate samples at 37°C for 24 hrs, filter, and quantify dissolved drug via HPLC-UV .

- Data Interpretation : Apply the Henderson-Hasselbalch equation to predict ionization states and correlate solubility with partition coefficients (log P).

Q. How can population pharmacokinetic (PopPK) models be structured to predict inter-individual variability in this compound exposure?

- Methodological Answer :

- Covariate Analysis : Incorporate body weight, renal/hepatic function, and genetic polymorphisms (e.g., SULT1A1 alleles) .

- Nonlinear Mixed-Effects Modeling : Use software like NONMEM or Monolix to estimate fixed (population) and random (individual) effects.

- Validation : Perform bootstrap analysis and visual predictive checks (VPCs) to confirm model robustness.

Q. What strategies mitigate matrix interference when quantifying this compound in biological samples (e.g., plasma)?

- Methodological Answer :

- Sample Preparation : Use protein precipitation with acetonitrile (≥90% v/v) followed by solid-phase extraction (SPE) to isolate the analyte .

- Chromatographic Optimization : Employ gradient elution to separate the analyte from endogenous compounds.

- Matrix Effect Assessment : Compare peak areas of spiked post-extraction samples vs. pure solutions; accept ≤20% variability .

Q. Data Analysis and Reporting

Q. How should researchers handle raw data discrepancies in this compound stability studies?

- Methodological Answer :

- Root-Cause Analysis : Check for instrument drift (e.g., column degradation), sample degradation (light/heat exposure), or operator error.

- Statistical Outlier Tests : Apply Grubbs' test or Dixon’s Q-test to exclude anomalous data points .

- Reporting : Clearly document excluded data and justify decisions in supplementary materials to maintain transparency .

Q. What are best practices for synthesizing and reporting new derivatives of this compound?

- Methodological Answer :

- Synthetic Protocols : Detail reaction conditions (temperature, solvent, catalyst), purification steps (e.g., recrystallization solvents), and yields.

- Characterization : Provide <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution MS, and elemental analysis data. For novel compounds, include X-ray crystallography if available .

- Supplementary Materials : Archive extensive spectral data and synthetic procedures in open-access repositories .

Propriétés

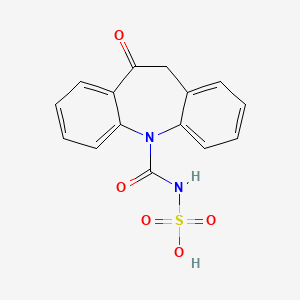

IUPAC Name |

(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUUBMUNUJEFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676089 | |

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-54-4 | |

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.